2,5-Furandione, 3-(hexapropenyl)dihydro-
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Overview
Description
2,5-Furandione, 3-(hexapropenyl)dihydro-: is an organic compound belonging to the class of furandiones It is characterized by a furan ring with two ketone groups at positions 2 and 5, and a hexapropenyl group attached to the third carbon of the dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(hexapropenyl)dihydro- typically involves the reaction of a suitable furan derivative with a hexapropenyl precursor under controlled conditions. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a hexapropenyl dienophile to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the dihydrofuran ring.
Industrial Production Methods: Industrial production of 2,5-Furandione, 3-(hexapropenyl)dihydro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Furandione, 3-(hexapropenyl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in diols.
Substitution: The hexapropenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted furandiones depending on the nucleophile used.
Scientific Research Applications
2,5-Furandione, 3-(hexapropenyl)dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3-(hexapropenyl)dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 2,5-Furandione, dihydro-3-methylene-
- 2,5-Furandione, dihydro-3-methyl-
- 2,5-Furandione, dihydro-3-(tetrapropenyl)-
Comparison:
- 2,5-Furandione, dihydro-3-methylene- has a methylene group instead of a hexapropenyl group, resulting in different reactivity and applications.
- 2,5-Furandione, dihydro-3-methyl- contains a methyl group, making it less sterically hindered compared to the hexapropenyl derivative.
- 2,5-Furandione, dihydro-3-(tetrapropenyl)- has a tetrapropenyl group, which may lead to different chemical and physical properties compared to the hexapropenyl derivative.
Properties
CAS No. |
52854-78-1 |
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Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-[(2E,4E,7E)-5,6-bis[(E)-prop-1-enyl]nona-2,4,7-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C22H28O3/c1-6-11-16(12-7-2)17(13-8-3)18(14-9-4)20-19(15-10-5)21(23)25-22(20)24/h6-16,19-20H,1-5H3/b11-6+,12-7+,13-8+,14-9+,15-10+,18-17+ |
InChI Key |
FOVYFYOMMXKNIG-QZDMKUNZSA-N |
Isomeric SMILES |
C/C=C/C1C(=O)OC(=O)C1/C(=C(/C(/C=C/C)/C=C/C)\C=C\C)/C=C/C |
Canonical SMILES |
CC=CC1C(C(=O)OC1=O)C(=C(C=CC)C(C=CC)C=CC)C=CC |
Origin of Product |
United States |
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